molecular formula C13H13ClN2O B1396753 7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1338658-76-6

7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Cat. No. B1396753
M. Wt: 248.71 g/mol
InChI Key: FNMJZSKUMMNBNY-UHFFFAOYSA-N
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Description

“7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one” is a chemical compound . Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one” can be inferred from its name. It contains a naphthyridine ring, which is a nitrogen-containing heterocyclic compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored various synthetic pathways for derivatives of 7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one. For instance, the intramolecular Heck reaction has been used for a facile sequential one-pot synthesis of 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines (Puchakayala Bharath Kumar Reddy et al., 2018). Additionally, dibenzo[b,h][1,6]naphthyridines have been synthesized in one pot via sequential condensation reactions (K. Okuma et al., 2014).

  • Chemical Transformations : The compound and its derivatives undergo various chemical transformations. For example, 10-Cyanotetrahydrobenzo[b][1,6]naphthyridines have been shown to undergo additions and rearrangements, yielding different molecular structures (L. Voskressensky et al., 2005).

Biological Applications

  • Synthesis of Biologically Active Compounds : This compound has been used in the synthesis of novel derivatives that show potential as Monoamine Oxidase (MAO) inhibitors, indicating its use in pharmacological contexts (L. Kulikova et al., 2023).

  • Synthesis of Fluorescent DNA-Binding Compounds : 6-Methyl-1,6-dibenzonaphthyridinium triflates derived from the compound have been found to exhibit strong fluorescence, with potential applications in DNA interaction studies (K. Okuma et al., 2014).

Photocyclization and Polycyclic Heterocyclic Systems

  • Photocyclization Processes : The compound has been utilized in the synthesis of complex heterocyclic ring systems via photocyclization, contributing to the development of novel compounds with potential biological applications (M. Musmar et al., 1991).

  • Development of New Heterocyclic Systems : It has been a key component in synthesizing new heterocyclic systems with diverse properties, such as 5,6-Dihydrodibenzo[b,h][1,6]naphthyridines, through catalyzed reactions (Isravel Muthukrishnan et al., 2016).

properties

IUPAC Name

7-chloro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-7-10(14)3-2-8-12(7)16-11-4-5-15-6-9(11)13(8)17/h2-3,15H,4-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMJZSKUMMNBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CNCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Reactant of Route 2
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Reactant of Route 3
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Reactant of Route 4
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Reactant of Route 5
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Reactant of Route 6
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

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